Cas no 2309749-92-4 (2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one)
2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one
- 2-(1,3-benzodioxol-5-yloxy)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- 2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one
-
- Inchi: 1S/C20H23N3O4/c1-13(27-17-5-6-18-19(11-17)26-12-25-18)20(24)23-14-3-4-15(23)10-16(9-14)22-8-2-7-21-22/h2,5-8,11,13-16H,3-4,9-10,12H2,1H3
- InChI Key: JNIPYXHSDJUCJM-UHFFFAOYSA-N
- SMILES: O=C(C(C)OC1=CC=C2C(=C1)OCO2)N1C2CC(CC1CC2)N1C=CC=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 547
- XLogP3: 2.7
- Topological Polar Surface Area: 65.8
2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6549-2370-2μmol |
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
2309749-92-4 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2370-5μmol |
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
2309749-92-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2370-10μmol |
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
2309749-92-4 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2370-20μmol |
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
2309749-92-4 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2370-1mg |
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
2309749-92-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2370-2mg |
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
2309749-92-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2370-3mg |
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
2309749-92-4 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2370-4mg |
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
2309749-92-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2370-5mg |
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
2309749-92-4 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6549-2370-10mg |
2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
2309749-92-4 | 10mg |
$79.0 | 2023-09-08 |
2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one Related Literature
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one
2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-ylpropan-1-one (CAS No. 2309749924) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound, characterized by its complex structure, has garnered attention due to its unique pharmacological properties and structural features.
The molecular structure of this compound is notable for its benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a dioxole group. This structural element is known to contribute to the compound's stability and bioavailability. The pyrazole group, another key component of this molecule, is a five-membered aromatic ring containing two nitrogen atoms. Pyrazole derivatives are well-documented for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties.
The 8-azabicyclo[3.2.1]octane framework further enhances the compound's uniqueness. This bicyclic structure provides rigidity and potentially improves the molecule's ability to interact with target proteins in biological systems. Recent studies have highlighted the importance of such rigid frameworks in drug design, as they can lead to improved selectivity and potency.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of coupling reactions and cyclization processes. Researchers have employed strategies such as Suzuki-Miyaura coupling and Stille coupling to construct the benzodioxole and pyrazole moieties with high precision. The use of microwave-assisted synthesis has also been reported, significantly reducing reaction times while maintaining product quality.
In terms of biological activity, this compound has shown promising results in preclinical studies. It exhibits potent inhibitory activity against various enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Additionally, it has demonstrated anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The pharmacokinetic profile of this compound has also been extensively studied. It exhibits favorable absorption characteristics in vitro, with high solubility in aqueous media due to the presence of hydrophilic groups such as the benzodioxole ether linkage. In vivo studies in rodent models have revealed moderate bioavailability and a prolonged half-life, suggesting potential suitability for once-daily dosing regimens.
Recent research has focused on optimizing the compound's pharmacodynamic properties through structural modifications. For instance, substituent variations on the pyrazole ring have been explored to enhance selectivity for specific molecular targets. These modifications have led to derivatives with improved potency and reduced off-target effects.
In conclusion, 2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-ylpropan-1-one represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with its promising biological activities and favorable pharmacokinetic properties, positions it as a strong candidate for further development in therapeutic applications.
2309749-92-4 (2-(2H-1,3-benzodioxol-5-yloxy)-1-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octan-8-ylpropan-1-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)